2-Bromohypoxanthine

Description

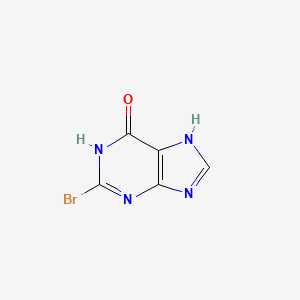

2-Bromohypoxanthine (CAS: 87781-93-9; molecular formula: C₅H₃BrN₄O; molecular weight: 215.01 g/mol) is a halogenated purine derivative characterized by a bromine atom substituted at the 2-position of the hypoxanthine scaffold . It is primarily utilized in biochemical research as an internal standard in targeted metabolomics studies, particularly in skeletal muscle and serum metabolite extraction protocols . Additionally, it serves as a precursor in medicinal chemistry for synthesizing kinase inhibitors, such as N2-phenylguanine derivatives, which exhibit cyclin-dependent kinase (CDK) inhibitory activity . Its stability and detectability in mass spectrometry workflows make it a valuable analytical tool in metabolic profiling .

Properties

IUPAC Name |

2-bromo-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXCBJOMYNPZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332242 | |

| Record name | 2-Bromohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87781-93-9 | |

| Record name | 2-Bromohypoxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 87781-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromohypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromohypoxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromohypoxanthine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XXT2WA2NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromohypoxanthine typically involves the bromination of hypoxanthine. One common method includes the reaction of hypoxanthine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 2-position of the hypoxanthine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromohypoxanthine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction Reactions: Reduction of this compound can lead to the formation of hypoxanthine or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of polar solvents and mild heating.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Substitution Reactions: Substituted hypoxanthine derivatives.

Oxidation Reactions: Oxidized hypoxanthine derivatives.

Reduction Reactions: Reduced hypoxanthine derivatives.

Scientific Research Applications

2-Bromohypoxanthine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various purine derivatives and nucleoside analogs.

Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding purine metabolism.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Bromohypoxanthine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromine atom at the 2-position enhances its binding affinity to these targets, leading to inhibition or modulation of enzymatic activity. This interaction can affect various biochemical pathways, including DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromohypoxanthine belongs to the halogenated purine family, sharing structural and functional similarities with compounds like 6-Chloropurine , 8-Bromoguanine , and 2-Iodohypoxanthine . Below is a detailed comparison based on physicochemical properties, applications, and research findings.

Structural and Physicochemical Properties

Research Findings and Selectivity Insights

- CDK Inhibitor Synthesis : this compound-derived N2-phenylguanine (compound 15 ) demonstrated selective inhibition of CDK2 (IC₅₀ = 0.18 µM) over CDK1 (IC₅₀ = 5.3 µM), attributed to the bromine atom’s optimal size for binding pocket accommodation .

Biological Activity

2-Bromohypoxanthine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and metabolic pathways. This article explores the compound's biological activity, synthesizing findings from diverse sources, including case studies and research articles.

This compound (CAS Number: 87781-93-9) is a halogenated purine compound. Its synthesis typically involves bromination of hypoxanthine, which can be achieved through various chemical methods. The compound is characterized by its structural similarity to other purines, which allows it to interact with biological systems effectively.

Antioxidant Properties

Research indicates that this compound may play a role in modulating oxidative stress within cells. Elevated levels of hypoxanthine, related compounds, and their derivatives have been associated with oxidative stress in colorectal cancer (CRC) tissues. This suggests that this compound might contribute to antioxidant pathways, potentially mitigating oxidative damage in cancer cells .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on certain enzymes involved in purine metabolism. For instance, it may influence the activity of xanthine oxidoreductase (XOR), an enzyme critical for purine catabolism. By modulating XOR activity, this compound could impact the levels of downstream metabolites like uric acid and xanthine, which are significant in various metabolic disorders .

Colorectal Cancer Research

A notable case study highlighted the relationship between purine metabolism and CRC progression. In this study, increased levels of hypoxanthine were observed in CRC tissues under hypoxic conditions, suggesting that compounds like this compound might be involved in cancer cell survival mechanisms by enhancing antioxidant responses .

Diabetes and Muscle Metabolism

Another area of research explored the effects of SGLT2 inhibitors on muscle metabolism in diabetic mice. While not directly studying this compound, this research underscores the importance of purine metabolism in muscle function and endurance, indicating that similar compounds could have therapeutic implications for metabolic diseases .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.